
3-Methyl-6-(tributylstannyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidinone ring substituted with a methyl group at the 3-position and a tributylstannyl group at the 6-position. The tributylstannyl group is a tin-containing moiety that is often used in organic synthesis for various transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) typically involves the introduction of the tributylstannyl group to a pyrimidinone precursor. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) may involve large-scale Stille coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The product is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin, which can be useful in further synthetic applications.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products Formed
Substituted Pyrimidinones: Formed through nucleophilic substitution reactions.
Oxidized Tin Compounds: Formed through oxidation reactions.
Coupled Products: Formed through cross-coupling reactions with various organic halides.
科学研究应用
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.
Industry: Used in the production of specialty chemicals and materials. Its unique reactivity makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) depends on the specific application and the reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, which then reacts with an organic halide to form a new carbon-carbon bond. The tributylstannyl group acts as a leaving group, allowing the formation of the desired product.
相似化合物的比较
Similar Compounds
3-Methyl-6-(tributylstannyl)pyridazine: A similar compound with a pyridazine ring instead of a pyrimidinone ring.
2-(Tributylstannyl)pyrimidine: A compound with a tributylstannyl group at the 2-position of the pyrimidine ring.
Uniqueness
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the tributylstannyl group at the 6-position allows for selective reactions that may not be possible with other similar compounds. Additionally, the pyrimidinone ring provides a versatile scaffold for further functionalization and derivatization.
属性
分子式 |
C17H32N2OSn |
|---|---|
分子量 |
399.2 g/mol |
IUPAC 名称 |
3-methyl-6-tributylstannylpyrimidin-4-one |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-7-4-6-3-2-5(7)8;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
InChI 键 |
DOCSLGBUWLXAKR-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)N(C=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)

![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
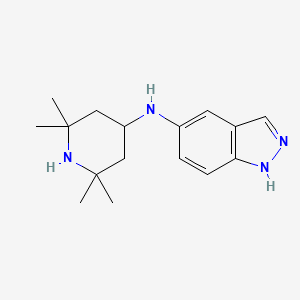
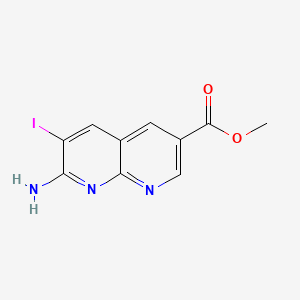
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
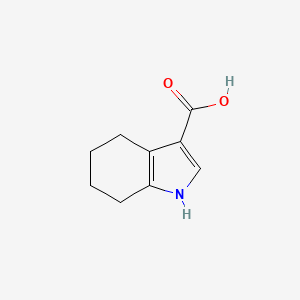
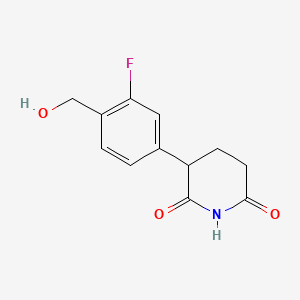
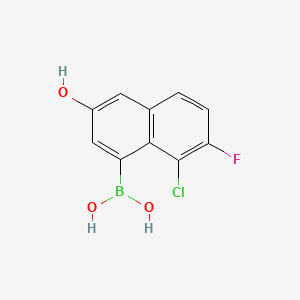
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
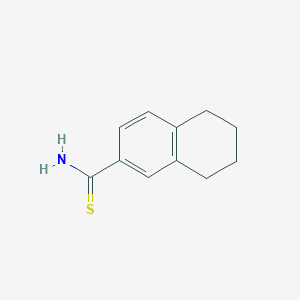

![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
